![molecular formula C19H21NO5 B2648492 4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034309-97-0](/img/structure/B2648492.png)
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Azetidinone Derivatives
Antibacterial Evaluation of Azetidinone Derivatives : A study discussed the synthesis and characterization of azetidinone derivatives derived from 3-methyl-1H-pyrazol-5(4H)-one, which exhibited promising antibacterial activities against various bacterial strains, demonstrating the potential of azetidinone derivatives in antimicrobial research (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity of Pyrazoline Derivatives : Another study synthesized azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity, showing the utility of these compounds in developing new antimicrobial agents (Shailesh, Pankaj, & Patel Amr, 2012).
Applications in Biological Studies
Biological Activity of Pyrazole, Thiazolidinone, and Azetidinone Derivatives : Research into pyrazole, thiazolidinone, and azetidinone derivatives synthesized from chalcones of 4-hydroxycoumarin revealed their in vitro antibacterial activity against various bacterial strains, illustrating the potential biomedical applications of these compounds (Pawar & Mulwad, 2004).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for antitumor activity on the MCF-7 human breast adenocarcinoma cell line revealed significant inhibitory activity, highlighting the therapeutic research applications of such compounds (Abdellatif et al., 2014).
Mechanism of Action
This compound acts as a CCR6 receptor modulator . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation . CCR6/CCL20 interactions dictate the humoral response in the intestinal mucosa and are required for lymphocyte homeostasis in the mucosa of the small intestine .
properties
IUPAC Name |
6-methyl-4-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(2)23-15-6-4-14(5-7-15)19(22)20-10-17(11-20)25-16-8-13(3)24-18(21)9-16/h4-9,12,17H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRJYUVXIWTJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
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